4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]
Description
Background and Significance of 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]
Spirocyclic compounds, characterized by two rings sharing a single atom, are widely studied for their conformational rigidity and ability to interact with biological targets. The incorporation of a cyclopropane ring into such systems introduces strain energy, which can influence reactivity and binding specificity. In 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline], the cyclopropane is fused to an indoline scaffold, while the 4'-position hosts a trifluoromethyl (–CF₃) group. This substituent is notable for its strong electron-withdrawing properties and ability to modulate pharmacokinetic parameters, such as membrane permeability and metabolic resistance.
The molecular formula of the compound, C₁₁H₁₀F₃N, corresponds to a molecular weight of 213.20 g/mol. Its structure has been corroborated by spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The spiro junction at the cyclopropane-indoline interface creates a distinct stereoelectronic environment, which may influence intermolecular interactions in catalytic or biological systems.
Table 1: Comparative molecular properties of spirocyclic indoline derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] | C₁₁H₁₀F₃N | 213.20 | –CF₃ at 4'-position |
| Spiro[cyclopropane-1,3'-indoline] | C₁₀H₁₁N | 145.20 | Unsubstituted |
| Spiro(cyclopropane-1,3'-indolin)-2'-one | C₁₀H₉NO | 159.18 | Ketone at 2'-position |
The trifluoromethyl group’s role in medicinal chemistry is well-documented, as it often improves binding affinity to target proteins while reducing off-target interactions. In this compound, the –CF₃ group may stabilize charge-transfer interactions or participate in hydrophobic binding pockets, making it a valuable scaffold for developing enzyme inhibitors or receptor modulators.
Scope and Objectives of the Research
Current research on 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] focuses on three primary objectives:
Synthetic Methodology Development : Optimizing routes for large-scale production while minimizing byproducts. Transition metal-free cyclopropanation strategies using tosylhydrazone salts have shown promise, offering safer and more environmentally benign alternatives to traditional methods.
Structural and Electronic Characterization : Investigating the compound’s conformational dynamics through X-ray crystallography and computational modeling. The spirocyclic framework’s strain energy and the –CF₃ group’s electronic effects on aromatic π-systems remain key areas of interest.
Reactivity Profiling : Exploring functionalization pathways, such as electrophilic substitution or ring-opening reactions, to diversify the compound’s utility in organic synthesis. The trifluoromethyl group’s resistance to metabolic degradation also warrants study in the context of prodrug design.
Properties
IUPAC Name |
4-(trifluoromethyl)spiro[1,2-dihydroindole-3,1'-cyclopropane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N/c12-11(13,14)7-2-1-3-8-9(7)10(4-5-10)6-15-8/h1-3,15H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANQQDUYCFQKCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=CC=CC(=C23)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] typically involves the spirocyclization of indole derivatives. One common method includes the reaction of indole with a suitable cyclopropane precursor under catalytic conditions. For instance, the use of gold-catalyzed cyclization of 2-bromo-N-propargyltryptamines has been reported to yield spiro[indoline-3,4’-piperidin]-2-ones .
Industrial Production Methods: While specific industrial production methods for 4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl group or the indoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indoline ring or the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indoline moiety can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic structure.
Scientific Research Applications
4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The spirocyclic structure can also provide rigidity, which is beneficial for binding to specific molecular targets. Pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indoline Ring
Fluorinated Derivatives
- 4'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one (CAS 913720-11-3): This derivative replaces the trifluoromethyl group with a fluorine atom. It exhibits a lower molecular weight (177.18 g/mol) and distinct hazard profiles (H302, H315, H319, H335) compared to the trifluoromethyl analog .
- 6'-Fluorospiro[cyclopropane-1,3'-indoline] (CAS 1461713-29-0): Fluorination at the 6'-position results in a molecular weight of 163.19 g/mol. Its reduced steric bulk may influence binding affinity in biological systems .
Methoxy-Substituted Analogs
- 4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CAS 424792-50-7): The methoxy group increases polarity (MW 189.21 g/mol) and alters pharmacokinetic properties, though its biological activity remains underexplored .
Diethyl-Substituted Cyclopropane
- 2,2-Diethyl-spiro[cyclopropane-1,3’-indoline]-2’-one (rac-9a): This derivative features diethyl substituents on the cyclopropane ring, resulting in a triplet energy (ET = 298 kJ/mol) suitable for photochemical deracemization studies.
Anticancer Activity
- Spiro[cyclopropane-1,3'-indolin]-2'-ones (e.g., compounds 3a–3e): These derivatives, synthesized via metal-free cyclopropanation, showed promising anticancer activity against human cancer cell lines. Notably, 3a (4-methoxybenzoyl substituent) and 3b (benzoyl group) exhibited IC₅₀ values in the low micromolar range .
- CFI-400945: A methoxy-substituted spiro[cyclopropane-1,3'-indoline] derivative (PLK4 inhibitor) demonstrated nanomolar potency in cancer cell growth inhibition and improved oral bioavailability compared to earlier scaffolds .
Enzyme Inhibition
- 1-(4’-(Trifluoromethyl)spiro[cyclopropane-1,3′-indolin]-1′-yl)ethan-1-one (4aa): This derivative was evaluated as a carboxylesterase Notum inhibitor, showing moderate activity (66% yield) . In contrast, spiro[indoline-3,4-piperidine]-2-ones (e.g., B1–B7) displayed stronger inhibition of EGFR and ERBB2 tyrosine kinases, highlighting the impact of replacing cyclopropane with piperidine .
Physicochemical and Structural Comparisons
- Stereochemical Complexity : Derivatives like CFI-400945 incorporate two stereogenic centers, requiring stereoselective synthesis (e.g., double SN2 displacement) for optimal activity . In contrast, simpler analogs like 4'-fluoro derivatives lack such complexity .
Biological Activity
4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making this spirocyclic structure a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] can be described as follows:
- IUPAC Name : 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]
- Molecular Formula : C₁₃H₉F₃N
- Molecular Weight : 237.21 g/mol
The presence of the trifluoromethyl group (CF₃) significantly influences the compound's lipophilicity and electronic properties, which are critical for its interaction with biological targets.
The biological activity of 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may act on various receptors and enzymes involved in critical biological pathways.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes linked to inflammatory processes or cancer cell proliferation.
- Receptor Binding : The spirocyclic structure allows for unique conformational flexibility, potentially enhancing binding affinity to receptor sites such as cannabinoid receptors (CB₁ and CB₂), which are implicated in pain modulation and anti-inflammatory responses .
Cytotoxicity and Cancer Research
Research into the cytotoxic effects of spirocyclic compounds indicates potential anti-cancer properties. The trifluoromethyl group enhances the selectivity and potency of these compounds against cancer cell lines.
Case Studies
- Case Study on Indole Derivatives : A study explored the synthesis of various indole derivatives, including those with trifluoromethyl substitutions. Results indicated that these compounds exhibited significant inhibition of tumor growth in xenograft models, suggesting a promising avenue for further research into 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] as an anti-cancer agent .
- Cannabinoid Receptor Interaction : Another investigation focused on the interaction of trifluoromethylated indanes with cannabinoid receptors. The findings revealed that these compounds could selectively bind to CB₂ receptors with sub-micromolar affinity, indicating potential applications in pain management and inflammation control .
Q & A
Q. Advanced Research Focus
- Cyclodextrin complexation : β-Cyclodextrins improve solubility via host-guest interactions, enabling in vitro testing. Phase solubility studies and PXRD confirm complex formation .
- Pro-drug strategies : Introducing hydrophilic groups (e.g., carboxylic acids) enhances bioavailability. For example, 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid derivatives show improved solubility while retaining bioactivity .
Data-Driven Insight : Table 1 in demonstrates reduced MIC values (8–32 µg/mL) for antimicrobial derivatives when combined with colistin, validating solubility-enhanced efficacy .
How do electronic and steric effects of the trifluoromethyl group impact biological activity?
Q. Advanced Research Focus
- Electron-withdrawing effects : The CF group stabilizes sp-hybridized carbons in the cyclopropane ring, enhancing metabolic stability .
- Hydrophobic interactions : CF increases lipophilicity, improving membrane permeability in anticancer assays (e.g., IC < 10 µM against MCF-7 cells) .
- Steric hindrance : Bulky CF may block off-target binding, as seen in selective kinase inhibition studies .
Contradiction Note : While CF generally enhances activity, over-substitution can reduce solubility, necessitating balance in molecular design .
What strategies resolve contradictions in reaction yields or bioactivity data across studies?
Q. Advanced Research Focus
- Reaction optimization : Screen catalysts (e.g., Pd/C vs. trialkylphosphines) and solvents to mitigate low yields .
- Data normalization : Compare bioactivity using standardized assays (e.g., fixed colistin concentrations in MIC tests) to reduce variability .
- Computational modeling : DFT calculations predict transition-state geometries, explaining stereoselectivity discrepancies .
Case Study : reports 9% yield for (1R,2R)-2-vinylspiro[cyclopropane-1,3'-indolin]-2'-one due to unfavorable steric interactions, resolved by substituting vinyl with smaller groups .
What are the emerging applications of 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] in material science?
Q. Advanced Research Focus
- Photochromic materials : Derivatives like 6'-nitrospiro[cyclopropane-1,3'-indoline]-2'-one exhibit reversible color changes under UV light, useful in smart coatings .
- Polymer additives : Incorporating spiro compounds improves thermal stability (decomposition >250°C) and mechanical strength in polyesters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
